3-Fluorobutyric acid

Physicochemical property Medicinal chemistry ADMET

3-Fluorobutyric acid (3-Fluorobutanoic acid, β-fluorobutyric acid) is a fluorinated short-chain fatty acid with the molecular formula C4H7FO2 and a molecular weight of 106.10 g/mol. It is a member of the mono-fluorinated butyric acid isomer family, which includes 2-fluorobutyric acid (α-fluorobutyric acid, CAS 433-44-3) and 4-fluorobutyric acid (γ-fluorobutyric acid, CAS 462-23-7).

Molecular Formula C4H7FO2
Molecular Weight 106.096
CAS No. 2105-80-8
Cat. No. B2382508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobutyric acid
CAS2105-80-8
Molecular FormulaC4H7FO2
Molecular Weight106.096
Structural Identifiers
SMILESCC(CC(=O)O)F
InChIInChI=1S/C4H7FO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
InChIKeyIVZLYBOVPBJRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobutyric Acid (CAS 2105-80-8) for Procurement: Core Properties and Comparator Context


3-Fluorobutyric acid (3-Fluorobutanoic acid, β-fluorobutyric acid) is a fluorinated short-chain fatty acid with the molecular formula C4H7FO2 and a molecular weight of 106.10 g/mol [1]. It is a member of the mono-fluorinated butyric acid isomer family, which includes 2-fluorobutyric acid (α-fluorobutyric acid, CAS 433-44-3) and 4-fluorobutyric acid (γ-fluorobutyric acid, CAS 462-23-7) . The strategic placement of the fluorine atom at the β-position (carbon-3) imparts distinct physicochemical and biological properties compared to its isomers and the non-fluorinated parent compound, butyric acid. This compound is of primary interest as a chiral building block for pharmaceutical synthesis and as a probe in biochemical research .

Why 3-Fluorobutyric Acid Cannot Be Interchanged with Its 2-Fluoro or 4-Fluoro Isomers


Substituting 3-fluorobutyric acid with its 2-fluoro or 4-fluoro isomers, or with non-fluorinated butyric acid, is not scientifically valid due to the profound impact of fluorine's position on the molecule's electronic profile and, consequently, its chemical and biological behavior. The inductive effect (-I effect) of the highly electronegative fluorine atom is distance-dependent, leading to quantifiable differences in acidity (pKa) among the isomers [1]. Furthermore, the position of the fluorine atom dictates the compound's utility as a specific chiral building block; the β-fluorination in 3-fluorobutyric acid creates a chiral center distinct from the α-center in 2-fluorobutyric acid, leading to different enantiomeric outcomes in downstream syntheses . These fundamental differences in pKa and stereochemical outcome preclude generic substitution and necessitate the procurement of the specific isomer for targeted applications.

Quantifiable Differentiation of 3-Fluorobutyric Acid Against Structural Analogs


Acidity (pKa) Ranking: 3-Fluorobutyric Acid's Intermediate Reactivity Profile

The acidity of fluorinated butyric acids is directly correlated with the proximity of the fluorine atom to the carboxylic acid group. Based on the inductive effect, the pKa order is 2-fluorobutyric acid < 3-fluorobutyric acid < 4-fluorobutyric acid < butyric acid [1]. A predictive model yields a pKa value of 3.85 ± 0.10 for (S)-3-fluorobutyric acid, providing a specific quantitative anchor for this isomer .

Physicochemical property Medicinal chemistry ADMET

Synthetic Accessibility of Enantiopure 3-Fluorobutyric Acid as a Chiral Building Block

A patented method specifically details the production of optically active 3-fluorobutyric acid or its esters, highlighting its utility as a defined chiral building block . This synthetic route involves reacting an optically active 3-hydroxybutyric acid ester with a fluorination reagent under mild conditions (<20°C) to avoid β-lactam formation, followed by acidic hydrolysis to yield the desired chiral acid .

Asymmetric synthesis Chiral pool Pharmaceutical intermediate

Matrix Metalloproteinase (MMP) Inhibitor Class Membership

Fluorinated butyric acid compounds, including 3-fluorobutyric acid, are disclosed in US Patent 6037361 as inhibitors of matrix metalloproteinases (MMPs), specifically gelatinase A and stromelysin-1 [1]. This class-level activity positions 3-fluorobutyric acid as a potential starting point or pharmacophore for developing therapeutics targeting diseases like multiple sclerosis, cancer, and arthritis [1].

Enzyme inhibition Inflammation Drug discovery

Primary Research and Procurement Applications for 3-Fluorobutyric Acid (CAS 2105-80-8)


Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

3-Fluorobutyric acid is an essential building block for synthesizing enantiomerically pure pharmaceutical compounds. Its established, mild-condition synthetic route from chiral 3-hydroxybutyric acid esters allows for the production of chiral intermediates, which are crucial for developing single-enantiomer drugs . Procurement of this specific compound is necessary for research programs that require a chiral β-fluorinated carboxylic acid.

Probe for Studying Enzyme-Substrate Interactions and Metabolic Pathways

The compound's intermediate pKa and β-fluorination make it a valuable probe for investigating enzyme-substrate interactions, particularly those involving short-chain fatty acids . Its distinct acidity profile compared to non-fluorinated and isomeric analogs allows researchers to probe the electronic and steric requirements of enzyme active sites, providing insights into metabolic pathways [1].

Medicinal Chemistry Campaigns Targeting Matrix Metalloproteinases (MMPs)

Given its class-level activity as an inhibitor of matrix metalloproteinases like gelatinase A and stromelysin-1, 3-fluorobutyric acid serves as a foundational core structure for medicinal chemistry optimization . Research teams focused on developing novel therapeutics for inflammatory diseases, cancer metastasis, and neurodegenerative disorders should procure this compound for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity against MMP targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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